molecular formula C8H9NO4 B12216943 4-Hydroxy-1,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

4-Hydroxy-1,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Cat. No.: B12216943
M. Wt: 183.16 g/mol
InChI Key: YCKHQBWJENFMAH-UHFFFAOYSA-N
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Description

4-Hydroxy-1,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a heterocyclic compound with significant importance in various fields of chemistry and biology. This compound is known for its unique structure, which includes a pyridine ring substituted with hydroxyl, methyl, and carboxylic acid groups. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-1,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid can be achieved through several methods. One common approach involves the acylation of 4,5-dimethoxymethylanthranilate using methyl malonyl chloride in the presence of triethylamine, followed by heterocyclization of the intermediate anilides under base-catalyzed ester condensation . Another method includes the reaction of anthranilic acid derivatives with appropriate reagents .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-1,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The carboxylic acid group can participate in esterification or amidation reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Esterification can be carried out using alcohols in the presence of acid catalysts, while amidation involves amines and coupling agents like dicyclohexylcarbodiimide (DCC).

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of esters or amides.

Scientific Research Applications

4-Hydroxy-1,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Hydroxy-1,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic processes. Additionally, its ability to form hydrogen bonds and participate in hydrophobic interactions enhances its binding affinity to biological targets .

Comparison with Similar Compounds

Uniqueness: 4-Hydroxy-1,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C8H9NO4

Molecular Weight

183.16 g/mol

IUPAC Name

4-hydroxy-1,6-dimethyl-2-oxopyridine-3-carboxylic acid

InChI

InChI=1S/C8H9NO4/c1-4-3-5(10)6(8(12)13)7(11)9(4)2/h3,10H,1-2H3,(H,12,13)

InChI Key

YCKHQBWJENFMAH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=O)N1C)C(=O)O)O

Origin of Product

United States

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